An In-depth Technical Guide to 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetracyclic indole alkaloid scaffold, particularly the pyrido[4,3-b]indole (γ-carboline) core, represents a privileged structure in medicinal chemistry. These frameworks are present in a multitude of biologically active natural products and synthetic compounds. This guide focuses on a specific, synthetically valuable derivative: 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The introduction of a bromine atom at the 9-position of the γ-carboline nucleus provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of diverse and complex molecular architectures. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications in drug discovery and development.
Chemical Structure and Nomenclature
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound featuring a fused four-ring system. This system consists of an indole nucleus fused with a piperidine ring. The bromine substituent is located at the 9-position of the indole ring.
Systematic IUPAC Name: 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
CAS Number: 1780617-23-3[1]
Molecular Formula: C₁₁H₁₁BrN₂
Molecular Weight: 251.12 g/mol
Chemical Structure:
Caption: Chemical structure of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Physicochemical Properties
| Property | Value | Source/Justification |
| Appearance | Likely a solid at room temperature. | Based on related tetrahydro-γ-carboline structures. |
| Melting Point | Not available. | Requires experimental determination. |
| Boiling Point | Not available. | Expected to be high due to the complex ring system and molecular weight. |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General solubility trends for similar heterocyclic compounds. |
| pKa | Not available. | The secondary amine in the piperidine ring is basic. The indole nitrogen is weakly acidic. |
Synthesis and Purification
The most common and efficient method for the synthesis of the tetrahydro-γ-carboline scaffold is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure[2][3].
For the synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, the logical starting materials would be a 2-(indol-2-yl)ethanamine derivative and a suitable C2-synthon that forms the piperidine ring. A plausible synthetic approach is outlined below.
Proposed Synthetic Pathway: Pictet-Spengler Reaction
Caption: Proposed synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Experimental Protocol (General Procedure)
While a specific protocol for the 9-bromo derivative is not publicly detailed, a general procedure based on the synthesis of related tetrahydro-γ-carbolines is as follows. This protocol should be optimized for the specific substrate.
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Reaction Setup: To a solution of 2-(7-bromo-1H-indol-3-yl)ethanamine (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane, or a protic solvent like ethanol) is added formaldehyde (or a formaldehyde equivalent such as paraformaldehyde or dimethoxymethane) (1.0-1.2 eq).
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Acid Catalysis: An acid catalyst, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or a Lewis acid, is added to the mixture. The choice and amount of acid are critical and need to be determined empirically[2].
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, the reaction is quenched by the addition of a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Spectral Analysis
Although specific spectra for 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are not publicly available, representative data for the tetrahydro-γ-carboline core can be used for interpretation. Chemical suppliers like BLDpharm indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound upon request[1].
¹H NMR Spectroscopy (Expected Signals):
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Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the indole ring. The bromine substituent at the 9-position will influence the chemical shifts and coupling patterns of the adjacent protons.
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Indole N-H: A broad singlet for the indole N-H proton, typically downfield (δ 8.0-11.0 ppm), although this can be solvent-dependent.
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Piperidine Protons: A series of multiplets in the aliphatic region (δ 2.5-4.5 ppm) corresponding to the methylene protons of the tetrahydro-piperidine ring.
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Piperidine N-H: A broad singlet for the secondary amine proton in the piperidine ring, which may exchange with D₂O.
¹³C NMR Spectroscopy (Expected Signals):
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Aromatic Carbons: Signals in the aromatic region (δ 110-140 ppm) for the carbons of the indole ring. The carbon bearing the bromine atom will show a characteristic shift.
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Piperidine Carbons: Signals in the aliphatic region (δ 20-60 ppm) for the methylene carbons of the piperidine ring.
Infrared (IR) Spectroscopy (Expected Absorptions):
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N-H Stretching: A sharp absorption band around 3400-3300 cm⁻¹ corresponding to the indole N-H stretch and a broader absorption in the same region for the piperidine N-H stretch.
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C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.
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C=C Stretching: Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
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C-Br Stretching: A band in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Br stretch.
Mass Spectrometry (MS):
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The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the compound (251.02 and 253.02 due to the isotopic pattern of bromine).
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is characterized by the functionalities present in its structure: the bromo-substituted indole ring and the secondary amine in the piperidine ring.
Reactions at the Bromine Position
The bromine atom at the 9-position is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
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Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the bromo-γ-carboline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the 9-position[4].
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the bromo-γ-carboline and an amine, providing access to 9-amino-substituted derivatives[5].
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Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the bromo-γ-carboline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Caption: Key cross-coupling reactions of 9-Bromo-γ-carboline.
Reactions at the Piperidine Nitrogen
The secondary amine in the piperidine ring is nucleophilic and can undergo a variety of reactions:
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N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base leads to the corresponding N-alkylated derivatives.
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N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acyl derivatives.
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N-Arylation: The Buchwald-Hartwig amination can also be used to form a C-N bond between an aryl halide and the piperidine nitrogen.
Potential Applications in Drug Discovery
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is of significant interest in drug discovery due to its presence in various biologically active molecules. A European patent describes the use of substituted tetrahydro-γ-carbolines as potent 5-HT₆ serotonin receptor antagonists , which are being investigated for the treatment of cognitive deficits in neurodegenerative diseases such as Alzheimer's disease and schizophrenia[6].
Furthermore, derivatives of the tetrahydro-γ-carboline core have been identified as a novel class of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators , which are crucial for the treatment of cystic fibrosis[7]. The ability to functionalize the 9-bromo derivative through cross-coupling reactions makes it a valuable intermediate for generating libraries of compounds for screening against various biological targets.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is not publicly available. However, based on the safety information for the related compound 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride, the following precautions should be taken[8][9]:
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
It is highly recommended to obtain and consult the specific MSDS from the supplier before handling this compound.
Conclusion
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a valuable and versatile synthetic intermediate. Its γ-carboline core is a recognized pharmacophore, and the presence of the bromine atom at the 9-position provides a strategic point for diversification through modern cross-coupling methodologies. While detailed experimental data for this specific compound are not widely published, its synthesis via the Pictet-Spengler reaction and its potential for elaboration into a wide range of derivatives make it a compound of significant interest for researchers in medicinal chemistry and drug discovery. The exploration of its reactivity and its use in the synthesis of novel bioactive molecules is an active area of research with the potential to yield new therapeutic agents for a variety of diseases.
References
- Akitake, M., Noda, S., Miyoshi, K., & Sonoda, M. (2021). Access to γ-Carbolines: Synthesis of Isocryptolepine. The Journal of Organic Chemistry.
-
Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. [Link]
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
- Ivachtchenko, A. V., et al. (2010). Substituted 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indoles, methods for the production and use thereof.
- Gaikwad, S. V., Gaikwad, M. V., & Lokhande, P. D. (2020). A novel and simple strategy for the synthesis of γ-carboline.
-
Pictet–Spengler reaction. (2023, October 29). In Wikipedia. [Link]
- Taylor, E. C., & Skotnicki, J. S. (1974). Pteridines. 32. A new and unequivocal synthesis of 6-substituted pterins. The Journal of Organic Chemistry, 39(18), 2681-2685.
-
PubChem. (n.d.). 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt. Retrieved from [Link]
- Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical reviews, 102(5), 1669-1730.
- Stuart, D. R., & Fagnou, K. (2007). The heck reaction: a historical perspective. Aldrichimica Acta, 40(4), 95-103.
- Archer, S., & Harris, L. S. (1962). The narcotics. Annual review of pharmacology, 2(1), 221-252.
- Pedreño, S., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(20), 11894-11918.
Sources
- 1. 1780617-23-3|9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | 1059630-11-3 [sigmaaldrich.cn]
